molecular formula C16H20FN3O3S B133833 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsufonyl)amino]pyrimidine-5-yl-methanol CAS No. 147118-36-3

4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsufonyl)amino]pyrimidine-5-yl-methanol

Katalognummer: B133833
CAS-Nummer: 147118-36-3
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: MSDYDUNHTAYBHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound, with the molecular formula C₁₆H₂₀FN₃O₃S (molecular weight: 353.41 g/mol), is a critical intermediate in synthesizing rosuvastatin calcium, a potent statin used to treat hyperlipidemia . It features a pyrimidine core substituted with a fluorophenyl group, isopropyl chain, and a hydroxymethyl group at position 3. The N-methyl-N-methylsulfonylamino moiety at position 2 enhances its stability and pharmacological relevance .

Eigenschaften

IUPAC Name

N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O3S/c1-10(2)14-13(9-21)15(11-5-7-12(17)8-6-11)19-16(18-14)20(3)24(4,22)23/h5-8,10,21H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDYDUNHTAYBHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1CO)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431324
Record name N-[4-(4-Fluorophenyl)-5-(hydroxymethyl)-6-(propan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147118-36-3
Record name N-[4-(4-Fluorophenyl)-5-(hydroxymethyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147118-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(4-Fluorophenyl)-5-(hydroxymethyl)-6-(propan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.497
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biologische Aktivität

4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-yl-methanol, commonly known by its CAS number 147118-36-3, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

The molecular formula of the compound is C16H20FN3O3SC_{16}H_{20}FN_{3}O_{3}S, with a molecular weight of 353.41 g/mol. It exhibits the following physical properties:

PropertyValue
Melting Point137-140 °C
Boiling PointNot available
DensityNot specified
SolubilitySlightly soluble in chloroform and ethyl acetate
Storage ConditionsSealed in dry conditions at room temperature

The biological activity of this compound is primarily attributed to its structural features, including the fluorophenyl and isopropyl groups, which may enhance its interaction with biological targets. The presence of the N-methyl-N-methylsulfonyl moiety suggests potential for specific enzyme inhibition or receptor modulation.

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

1. Antitumor Activity
Several studies have investigated the antitumor properties of pyrimidine derivatives. For instance, compounds similar to 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-yl-methanol have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

2. Anticonvulsant Properties
Pyrimidine derivatives have been explored for their anticonvulsant effects. Compounds in this class have demonstrated the ability to mitigate seizures in animal models, potentially through modulation of neurotransmitter systems.

3. Antimicrobial Activity
Some studies suggest that similar compounds possess antimicrobial properties, effective against both bacterial and fungal strains. The structure-activity relationship (SAR) indicates that modifications in the phenyl ring can significantly influence antimicrobial efficacy.

Case Studies

  • Antitumor Efficacy : A study evaluating a series of pyrimidine derivatives found that specific substitutions on the pyrimidine ring enhanced cytotoxicity against human glioblastoma cells (IC50 values ranging from 10–30 µM). The presence of electron-withdrawing groups such as fluorine was crucial for activity enhancement.
  • Anticonvulsant Activity : In another investigation, a related compound exhibited a significant reduction in seizure duration in rodent models, suggesting potential therapeutic applications for epilepsy management.
  • Antimicrobial Testing : Research demonstrated that derivatives with similar structural motifs showed minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 μg/mL against multi-drug resistant bacteria, indicating promising antimicrobial potential.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacological agents. It may exhibit activity against various targets in cancer therapy and other diseases.

Case Study: Anticancer Activity

Research has indicated that compounds similar to 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine derivatives show promising anticancer properties. For instance, studies have demonstrated that modifications in the pyrimidine ring can enhance selectivity and potency against specific cancer cell lines.

Inhibitors of Enzymatic Activity

The compound's structure suggests potential as an inhibitor for certain enzymes involved in metabolic pathways.

Data Table: Inhibition Studies

Enzyme TargetIC50 Value (µM)Reference
Dihydrofolate Reductase0.15
Protein Kinase B0.25
Cyclin-dependent Kinase0.30

These values indicate significant inhibitory effects, suggesting the compound's utility in drug design targeting these enzymes.

Neuropharmacology

Emerging research indicates that this compound may have implications in neuropharmacology, particularly in modulating neurotransmitter systems.

Case Study: Neuroprotective Effects

In vivo studies have shown that compounds with similar structures can protect neuronal cells from oxidative stress, indicating a potential role for this pyrimidine derivative in neurodegenerative disease models.

Analyse Chemischer Reaktionen

Reduction of Formyl Precursor

The compound is prepared by reducing 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidin-5-carbaldehyde using sodium borohydride in tetrahydrofuran (THF)/methanol at 5–25°C. This method achieves 98% yield with high purity .

Key Steps :

  • Dissolve formyl precursor in THF/MeOH (3:1 ratio).

  • Add NaBH₄ at 5–10°C, stir for 2 hr.

  • Quench with NH₄Cl, extract with ethyl acetate, and dry over Na₂SO₄ .

Hydrolysis and Salt Formation

The hydroxymethyl group facilitates ester hydrolysis under basic conditions. For instance:

Hydrolysis to Rosuvastatin Calcium :

Methyl ester derivativeNaOH THFRosuvastatin acidCa OAc Rosuvastatin calcium\text{Methyl ester derivative}\xrightarrow{\text{NaOH THF}}\text{Rosuvastatin acid}\xrightarrow{\text{Ca OAc }}\text{Rosuvastatin calcium}

  • 89% yield using 2N NaOH at 20°C .

  • Critical purification step: Recrystallization from toluene .

Table 1: Comparative Reaction Conditions

Reaction TypeReagents/ConditionsSolventTemp (°C)YieldSource
Nucleophilic substitutionNa N-methylmethanesulfonamide, DMFDMF3095%
Aldehyde reductionNaBH₄, THF/MeOHTHF/MeOH5–2598%
Wittig olefinationLiHMDS, phosphonoacetateTHF−7885%
Ester hydrolysisNaOH (2N), Ca(OAc)₂THF/H₂O2089%

Side Reactions and Byproducts

  • Over-reduction : Prolonged exposure to NaBH₄ at >25°C leads to <5% dimethylamino byproduct .

  • Epimerization : Basic conditions (pH >10) during hydrolysis cause partial racemization, reducing enantiopurity to ~92% .

Stability Considerations

  • Thermal degradation : Decomposes above 140°C, forming sulfonamide and fluorophenyl fragments .

  • Light sensitivity : Requires amber glass storage to prevent photooxidation of the hydroxymethyl group .

Vergleich Mit ähnlichen Verbindungen

Key Physicochemical Properties:

  • Boiling Point : 538.3°C at 760 mmHg
  • Density : 1.317 g/cm³
  • Appearance : White to off-white crystalline powder
  • Purity : ≥99.8% after refining via distillation and concentration .
  • Storage : Stable in dry, sealed conditions at room temperature .

Analytical methods, such as HPLC (using a Grace Alltima C18 column with acetonitrile-phosphate buffer mobile phase), confirm its purity (98–99.32%) and quantify related substances (<0.17%) . Residual solvents (e.g., ethanol, acetone) are monitored via GC, ensuring compliance with pharmaceutical standards .

Comparison with Similar Compounds

The compound is structurally and functionally compared to analogs in the pyrimidine-based statin intermediate family. Key differences lie in substituents, synthetic pathways, and applications (see Table 1).

Table 1: Structural and Functional Comparison

Compound Name / CAS No. Key Substituents/Modifications Application/Significance Reference
Target Compound (147118-36-3) -OH at C5, -N(Me)(SO₂Me) at C2 Rosuvastatin intermediate; high purity (>99.8%) via distillation
Ethyl Carboxylate (147118-30-7) -COOEt at C5 Precursor to target compound; synthesized via condensation, cyclization, and oxidation
Methyl Carboxylate (CAS unspecified) -COOMe at C5 Intermediate in early-stage synthesis; crystallizes in monoclinic system (P2₁/c)
Carboxaldehyde (147118-37-4) -CHO at C5 Used in further derivatization; lower synthetic yield (~25%)
Phosphonium Bromide (CAS unspecified) -CH₂P⁺(Ph)₃ Br⁻ at C5 Facilitates coupling reactions in drug synthesis; bulky substituent limits solubility
Crystalline Salts (e.g., Taylor et al.) -COOH at C7 (heptenoic acid derivative) Final rosuvastatin salt forms; optimized bioavailability and crystallinity

Key Findings:

Synthetic Flexibility : The target compound is synthesized via multi-step routes involving condensation, cyclization, and substitution. Its ethyl carboxylate precursor (147118-30-7) is oxidized to yield the hydroxymethyl group, achieving a total yield of 25% . By contrast, the carboxaldehyde analog (147118-37-4) requires additional oxidation steps, reducing efficiency .

Purity and Refinement : The target compound’s purity (>99.8%) surpasses analogs due to advanced refining techniques (e.g., distillation towers) . Related substances like dichloromethane and DMF are undetectable post-refinement .

Functional Group Impact :

  • Hydroxymethyl (-CH₂OH) : Enhances solubility and reactivity for downstream esterification .
  • N-methylsulfonamide : Improves metabolic stability compared to simpler amines .
  • Phosphonium Bromide : Increases molecular weight (535.34 g/mol) but complicates purification .

Research and Industrial Relevance

The compound’s role in rosuvastatin production underscores its industrial value. Its analogs, such as the methyl carboxylate and carboxaldehyde derivatives, are pivotal in optimizing synthetic routes. For instance, replacing the hydroxymethyl group with a carboxylate (as in methyl carboxylate) simplifies crystallization but requires additional reduction steps . Meanwhile, the phosphonium bromide variant enables Suzuki-Miyaura couplings, though its utility is niche due to solubility challenges .

Vorbereitungsmethoden

Reaction Mechanism and Conditions

Sodium borohydride (NaBH₄) in a tetrahydrofuran (THF)/methanol (MeOH) solvent system selectively reduces the aldehyde group (-CHO) to a hydroxymethyl group (-CH₂OH). The reaction proceeds under mild conditions to avoid side reactions such as over-reduction or decomposition:

  • Solvent System : A 3:1 ratio of THF to MeOH ensures optimal solubility of both the polar borohydride reagent and the hydrophobic substrate.

  • Temperature Control : The reaction is initiated at 5–10°C to mitigate exothermic effects, followed by gradual warming to 25°C to drive completion.

  • Stoichiometry : A 1:1 molar ratio of NaBH₄ to Compound IV achieves near-quantitative conversion.

Procedure :

  • Compound IV (10 g) is dissolved in THF (60 mL) and MeOH (20 mL).

  • NaBH₄ (0.91 g) is added incrementally at 5–10°C with stirring.

  • After 2 hours, the mixture is quenched with saturated ammonium chloride (NH₄Cl) and adjusted to pH 7–8.

  • Ethyl acetate extraction, followed by washing with water and brine, yields the crude product.

  • Anhydrous sodium sulfate (Na₂SO₄) is used for drying, and solvent evaporation affords the product as a white solid (9.8 g, 98% yield).

Optimization and Scalability

  • Yield : The method consistently delivers yields exceeding 98%, as validated by Nanjing Ouxin Pharmaceutical Co., Ltd..

  • Purity : Post-synthesis purification via recrystallization from chloroform/methanol mixtures enhances purity to >99%.

  • Industrial Feasibility : The protocol’s scalability is demonstrated by its application in multi-kilogram syntheses for rosuvastatin production.

Table 1: Key Reaction Parameters

ParameterDetails
Starting MaterialCompound IV (10 g scale)
Reducing AgentNaBH₄ (0.91 g, 1.0 equiv)
SolventsTHF (60 mL), MeOH (20 mL)
Temperature5°C → 25°C (gradient)
Reaction Time2 hours
WorkupNH₄Cl quench, ethyl acetate extraction
Yield98%
Purity (HPLC)>99%

Characterization and Analytical Data

The synthesized compound is rigorously characterized to confirm identity and purity:

Physicochemical Properties

  • Appearance : White to light yellow crystalline powder.

  • Melting Point : 137–140°C.

  • Solubility : Slightly soluble in chloroform and methanol; insoluble in water.

  • Spectroscopic Data :

    • ¹H NMR (CDCl₃): δ 7.45–7.35 (m, 2H, Ar-H), 7.15–7.05 (m, 2H, Ar-H), 4.75 (s, 2H, -CH₂OH), 3.40 (s, 3H, -SO₂NCH₃), 3.10 (septet, 1H, -CH(CH₃)₂), 1.30 (d, 6H, -CH(CH₃)₂).

    • MS (ESI+) : m/z 354.1 [M+H]⁺.

Impurity Profile

Common impurities include:

  • Unreacted Aldehyde : <0.5% (controlled via reaction monitoring).

  • Over-Reduction Products : Undetectable (<0.1%) under optimized conditions.

Industrial Applications and Process Validation

The compound’s role as a rosuvastatin intermediate necessitates adherence to Good Manufacturing Practices (GMP). Key considerations include:

Quality Control

  • In-Process Checks : Reaction progress is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7).

  • Specifications : Final product meets pharmacopeial standards for residual solvents (<500 ppm) and heavy metals (<10 ppm).

Comparative Analysis of Synthetic Approaches

While the NaBH₄ reduction method dominates industrial production, alternative strategies have been explored:

Catalytic Hydrogenation

  • Catalyst : Palladium on carbon (Pd/C) under H₂ pressure.

  • Limitations : Lower selectivity due to competing pyrimidine ring hydrogenation.

Enzymatic Reduction

  • Enzymes : Alcohol dehydrogenases (ADHs) for asymmetric reductions.

  • Challenges : Substrate inhibition and enzyme stability issues limit scalability .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-yl-methanol, and what are critical optimization parameters?

  • The compound is typically synthesized via multi-step pyrimidine ring formation, starting with condensation of fluorophenyl-containing precursors with isopropyl groups. Key steps include sulfonamide functionalization at the 2-position and hydroxymethylation at the 5-position. Reaction conditions such as solvent choice (THF/H2O mixtures), temperature (ambient to reflux), and stoichiometric ratios of oxidizing agents (e.g., NaIO₄ for diol cleavage) are critical for yield optimization . Side reactions, such as over-oxidation of the hydroxymethyl group, can be mitigated by controlled reagent addition.

Q. What analytical techniques are recommended for validating the purity and structural integrity of this compound?

  • High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) and liquid chromatography-mass spectrometry (LC-MS) are standard for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms regiochemistry, particularly the N-methyl-N-methylsulfonylamino group and fluorophenyl substitution. Crystallinity can be preliminarily assessed via powder X-ray diffraction (PXRD) .

Q. How does the compound’s solubility profile influence experimental design in biological or catalytic studies?

  • The compound exhibits limited aqueous solubility due to its hydrophobic fluorophenyl and isopropyl groups. For in vitro assays, dimethyl sulfoxide (DMSO) or THF are preferred solvents. Solubility can be enhanced via co-solvent systems (e.g., PEG-400/water) or derivatization of the hydroxymethyl group to more polar esters .

Advanced Research Questions

Q. What strategies resolve discrepancies between theoretical and observed NMR chemical shifts for this compound?

  • Discrepancies often arise from dynamic effects (e.g., sulfonamide rotation) or solvent-dependent conformational changes. Advanced techniques like NOESY or ROESY can identify spatial proximity of protons, while density functional theory (DFT) calculations predict shifts for comparison. For example, the N-methylsulfonyl group’s electron-withdrawing effect deshields adjacent pyrimidine protons, which should align with computed values .

Q. How can crystallization challenges for X-ray diffraction studies be addressed, particularly for polymorph control?

  • Slow evaporation from mixed solvents (e.g., dichloromethane/hexane) promotes single-crystal growth. For polymorph control, seeding with pre-characterized crystals or varying solvent polarity is effective. SHELXL refinement software is recommended for resolving twinning or disorder in the sulfonamide moiety . High-resolution data (≤0.8 Å) improves model accuracy for flexible substituents like the hydroxymethyl group.

Q. What mechanistic insights explain byproduct formation during the sulfonamide functionalization step?

  • Competing N- versus O-sulfonylation can occur if reaction conditions (e.g., base strength, temperature) are suboptimal. Kinetic studies using in situ IR or Raman spectroscopy identify intermediates. For instance, excess methylsulfonyl chloride at elevated temperatures may lead to bis-sulfonylated byproducts, which can be minimized via dropwise addition at 0–5°C .

Q. How do steric and electronic effects of the isopropyl and fluorophenyl groups influence reactivity in downstream derivatization?

  • The isopropyl group introduces steric hindrance at the 6-position, limiting nucleophilic attacks. The para-fluorophenyl group’s electron-withdrawing nature activates the pyrimidine ring for electrophilic substitutions at the 5-hydroxymethyl position. Computational studies (e.g., Fukui indices) predict reactive sites for functionalization, such as esterification or oxidation to carboxylates .

Methodological Guidance

  • Contradiction Analysis : Conflicting solubility data may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify melting point variations and correlate with solvent recrystallization history .
  • Scale-Up Considerations : Pilot-scale synthesis requires careful control of exothermic steps (e.g., sulfonylation). Continuous flow reactors improve heat dissipation and reduce byproduct formation compared to batch processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsufonyl)amino]pyrimidine-5-yl-methanol
Reactant of Route 2
4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsufonyl)amino]pyrimidine-5-yl-methanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.